3-[(2-Methylprop-2-en-1-yl)oxy]aniline
Description
3-[(2-Methylprop-2-en-1-yl)oxy]aniline (CAS: 1353958-15-2 as its hydrochloride salt) is an aromatic amine derivative featuring a methallyloxy group (-O-CH2-C(CH3)=CH2) substituted at the 3-position of the aniline ring . This compound is structurally characterized by its electron-rich aniline moiety, which is critical for its reactivity in organic synthesis, particularly in coupling reactions and as a precursor for pharmaceuticals or polymers. Its hydrochloride form enhances solubility for synthetic applications .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJSMCCRLTQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aniline ring significantly influence chemical reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Hydrochloride salt.
Key Observations:
Substituent Position :
- The 3-substituted methallyloxy aniline (target compound) exhibits greater steric accessibility for electrophilic aromatic substitution compared to the 2-substituted analog (CAS 55000-14-1) .
- The 2-position substitution in 5-chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline introduces steric and electronic effects that favor thiol-mediated reactivity .
Substituent Type :
- Ether vs. Sulfide : The methallyloxy group (ether) in the target compound provides stability against oxidation compared to sulfides, which are prone to disulfide formation .
- Imine (Schiff Base) : N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline’s imine group enables coordination chemistry but is hydrolytically unstable under acidic conditions .
Pharmacological and Material Properties
Antitumor Activity :
Derivatives of this compound, such as H9–H16, show inhibitory effects on tyrosine kinases due to their ability to form covalent bonds with cysteine residues via acrylamide moieties . The methallyloxy group’s steric bulk may enhance selectivity for target proteins.Thermal and Solubility Profiles : The hydrochloride salt of the target compound (CAS 1353958-15-2) offers improved aqueous solubility, critical for drug formulation . In contrast, sulfides like 5-chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline exhibit higher lipophilicity, favoring membrane permeability in agrochemicals .
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